molecular formula C7H13NO3 B8674056 N-(3-hydroxypropyl)-3-oxobutanamide

N-(3-hydroxypropyl)-3-oxobutanamide

Cat. No.: B8674056
M. Wt: 159.18 g/mol
InChI Key: KTPYGIIAPUGSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-3-oxobutanamide is an organic compound characterized by a 3-oxobutanamide backbone substituted with a 3-hydroxypropyl group at the nitrogen atom. The hydroxypropyl moiety imparts hydrophilic properties, making it suitable for applications requiring aqueous solubility, such as drug delivery systems or polymer chemistry .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

N-(3-hydroxypropyl)-3-oxobutanamide

InChI

InChI=1S/C7H13NO3/c1-6(10)5-7(11)8-3-2-4-9/h9H,2-5H2,1H3,(H,8,11)

InChI Key

KTPYGIIAPUGSSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 3-oxobutanamide group is a versatile scaffold, with its properties modulated by substituents on the nitrogen atom. Below is a comparative analysis of N-(3-hydroxypropyl)-3-oxobutanamide and key analogs:

Structural and Functional Differences

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups
This compound 3-hydroxypropyl C₇H₁₃NO₃ ~186.25 (est.) Hydroxyl, amide, ketone
N,N-Diisopropyl-3-oxobutanamide Diisopropyl C₁₀H₁₉NO₂ 201.27 Amide, ketone, branched alkyl
N-(Dimethylaminopropyl)-3-oxobutanamide 3-(dimethylamino)propyl C₉H₁₈N₂O₂ 186.25 Tertiary amine, amide, ketone
Key Observations:
  • Hydrophilicity : The hydroxypropyl group enhances water solubility compared to the hydrophobic diisopropyl substituent .
  • Reactivity: The dimethylaminopropyl analog may exhibit basicity due to the tertiary amine, enabling pH-dependent interactions absent in the hydroxypropyl variant .
Research Findings:
  • Drug Delivery : Hydroxypropyl-substituted amides are used in coupling reactions to enhance drug solubility, as seen in pyridine-based drug candidates .
  • Polymer Chemistry : 3-Oxobutanamide derivatives are incorporated into polymers (e.g., reaction products with benzimidazole dyes) to improve mechanical properties .

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